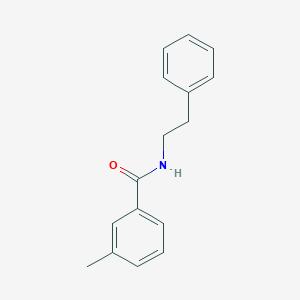

3-methyl-N-(2-phenylethyl)benzamide

Descripción

3-Methyl-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 2-phenylethylamine moiety. This compound has garnered attention in microbiological research due to its role as a quorum-sensing (QS) inhibitor. Produced by the marine Gram-positive bacterium Halobacillus salinus, it inhibits violacein biosynthesis in Chromobacterium violaceum CV026 and GFP production in Escherichia coli JB525, interfering with acyl-homoserine lactone (AHL)-mediated bacterial communication . Its structure combines aromatic and aliphatic components, enabling interactions with biological targets through hydrophobic and π-π stacking interactions.

Propiedades

Fórmula molecular |

C16H17NO |

|---|---|

Peso molecular |

239.31 g/mol |

Nombre IUPAC |

3-methyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-13-6-5-9-15(12-13)16(18)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |

Clave InChI |

PUXFKJNTLNBQMJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |

SMILES canónico |

CC1=CC(=CC=C1)C(=O)NCCC2=CC=CC=C2 |

Solubilidad |

35.9 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Acyl Groups

(a) 3-Methyl-N-(2-Phenylethyl)Butanamide

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- Key Differences : Replaces the benzamide group with a butanamide chain.

- Biological Activity : Exhibits moderate QS inhibition but lower potency compared to the benzamide derivative, likely due to reduced aromatic interactions .

(b) 3-Methyl-N-(2-Phenylethyl)Pentanamide

- Molecular Weight : 205.3 g/mol

- Key Differences : Features a pentanamide chain.

(c) N-(2-Phenylethyl)Isobutyramide

Aromatic Benzamide Derivatives

(a) N-(2-Phenylethyl)Benzamide

- Molecular Formula: C₁₅H₁₅NO

- Molecular Weight : 225.29 g/mol

- Key Differences : Lacks the 3-methyl substituent on the benzoyl group.

- Biological Activity : Demonstrates 28% inhibition in antiproliferative assays and 49% in QS interference, suggesting that the methyl group in 3-methyl-N-(2-phenylethyl)benzamide enhances bioactivity .

(b) 3-Methyl-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzamide

Derivatives with Modified Amine Moieties

(a) N-(2-Phenylethyl)Piperidine-1-Carbothioamide

- Activity : Exhibits 86.7% antioxidant activity in radical scavenging assays, outperforming benzamide derivatives in this context. The thiourea group enhances electron-donating capacity .

(b) N-(2-Benzoyl-4,5-Dimethoxyphenethyl)Benzamide (3h)

- Synthesis : Prepared via NaBH₄ reduction of Schiff bases, yielding 85–90% purity.

- Structural Features : The dimethoxybenzoyl group increases steric hindrance, reducing QS inhibition but improving stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.